Reduced Basicity vs. Pyrrolidine: pKa Shift of ~1.3 Log Units
The 2‑aza‑BCH scaffold exhibits a predicted pKa of 10.00 ± 0.40 for the 1‑(fluoromethyl) derivative , indicating a significant reduction in basicity compared to pyrrolidine, which has an experimental pKa of 11.3 (conjugate acid) [1]. The electron‑withdrawing acetonitrile substituent in the target compound would further lower the pKa. This difference of approximately 1.3 log units reduces the fraction of protonated species at physiological pH, which can enhance passive membrane permeability and reduce off‑target binding associated with highly basic amines.
| Evidence Dimension | Basicity (pKa of conjugate acid) |
|---|---|
| Target Compound Data | Predicted pKa ~10.00 (scaffold); further reduced by acetonitrile substituent |
| Comparator Or Baseline | Pyrrolidine: pKa 11.3 (conjugate acid) |
| Quantified Difference | ΔpKa ≈ −1.3 units (scaffold alone); additional electron‑withdrawing effect expected |
| Conditions | Predicted pKa (ACD/Labs) for 2‑aza‑BCH analogue; experimental pKa for pyrrolidine from aqueous titration |
Why This Matters
Lower basicity improves the fraction of neutral species at intestinal and blood pH, directly impacting oral absorption and CNS penetration potential.
- [1] PubChem Compound Summary for CID 31268, Pyrrolidine; pKa (conjugate acid) = 11.3. View Source
